(2S)-N-[(5S,8S,10aR)-3-[5-[5-[(5S,8S,10aR)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-8-(4-phenyl-1H-benzimidazol-2-yl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]-5-oxopentoxy]pentanoyl]-6-oxo-8-(4-phenyl-1H-benzimidazol-2-yl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]-2-(methylamino)propanamide
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Overview
Description
“PMID25980951-Compound-43” is a promising small-molecule inhibitor targeting the interaction between programmed death-1 (PD-1) and programmed death ligand-1 (PD-L1). This compound has shown significant potential in promoting CD8+ T cell activation and enhancing antitumor immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under inert atmosphere .
Industrial Production Methods: Industrial production of “PMID25980951-Compound-43” would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: “PMID25980951-Compound-43” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
“PMID25980951-Compound-43” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Investigated for its role in modulating immune responses and enhancing T cell activation.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in enhancing antitumor immunity.
Industry: Potential applications in the development of new immunotherapies and cancer treatments.
Mechanism of Action
The mechanism of action of “PMID25980951-Compound-43” involves inhibiting the interaction between PD-1 and PD-L1. This inhibition prevents the suppression of T cell activation, thereby promoting an enhanced immune response against tumor cells. The compound targets the PD-1/PD-L1 axis, leading to increased CD8+ T cell activation and antitumor activity .
Comparison with Similar Compounds
“PMID25980951-Compound-43” is unique due to its difluoromethyleneoxy linkage, which enhances its potency as a PD-1/PD-L1 inhibitor. Similar compounds include:
BMS-1002: Another PD-1/PD-L1 inhibitor with a biarylmethyl aryl ether scaffold.
Compound-44: A related compound with similar inhibitory activity but different structural features.
Properties
Molecular Formula |
C62H78N12O7 |
---|---|
Molecular Weight |
1103.4 g/mol |
IUPAC Name |
(2S)-N-[(5S,8S,10aR)-3-[5-[5-[(5S,8S,10aR)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-8-(4-phenyl-1H-benzimidazol-2-yl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]-5-oxopentoxy]pentanoyl]-6-oxo-8-(4-phenyl-1H-benzimidazol-2-yl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C62H78N12O7/c1-39(63-3)59(77)67-49-37-71(33-31-43-27-29-51(73(43)61(49)79)57-65-47-23-15-21-45(55(47)69-57)41-17-7-5-8-18-41)53(75)25-11-13-35-81-36-14-12-26-54(76)72-34-32-44-28-30-52(74(44)62(80)50(38-72)68-60(78)40(2)64-4)58-66-48-24-16-22-46(56(48)70-58)42-19-9-6-10-20-42/h5-10,15-24,39-40,43-44,49-52,63-64H,11-14,25-38H2,1-4H3,(H,65,69)(H,66,70)(H,67,77)(H,68,78)/t39-,40-,43+,44+,49-,50-,51-,52-/m0/s1 |
InChI Key |
ZPYWWTKXCOYJBE-LLUFGHGUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C3=NC4=C(C=CC=C4N3)C5=CC=CC=C5)C(=O)CCCCOCCCCC(=O)N6CC[C@H]7CC[C@H](N7C(=O)[C@H](C6)NC(=O)[C@H](C)NC)C8=NC9=C(C=CC=C9N8)C1=CC=CC=C1)NC |
Canonical SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C3=NC4=C(C=CC=C4N3)C5=CC=CC=C5)C(=O)CCCCOCCCCC(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C8=NC9=C(C=CC=C9N8)C1=CC=CC=C1)NC |
Origin of Product |
United States |
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